Cas no 866010-53-9 (N-(2-Methoxyethyl)-3-nitro-2-pyridinamine)

N-(2-Methoxyethyl)-3-nitro-2-pyridinamine is a specialized pyridine derivative with a nitro-substituted aromatic ring and a methoxyethylamine side chain. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The nitro group enhances reactivity for further functionalization, while the methoxyethyl moiety may improve solubility and bioavailability in downstream applications. Its well-defined structure allows for precise modifications, making it valuable in research and development settings. The compound is typically handled under controlled conditions due to its reactivity, requiring standard safety protocols for nitroaromatic compounds.
N-(2-Methoxyethyl)-3-nitro-2-pyridinamine structure
866010-53-9 structure
Product Name:N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
CAS No:866010-53-9
MF:C8H11N3O3
MW:197.191241502762
CID:829673
PubChem ID:5142929
Update Time:2025-05-20

N-(2-Methoxyethyl)-3-nitro-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyethyl)-3-nitropyridin-2-amine
    • N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
    • N-(2-METHOXYETHYL)-3-NITROPYRIDINE-2-AMINE
    • MS-3159
    • SCHEMBL2554503
    • CCG-133632
    • DTXSID001271567
    • AKOS001505372
    • 866010-53-9
    • MFCD05670397
    • CS-0319314
    • MDL: MFCD05670397
    • Inchi: 1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10)
    • InChI Key: GMNGFFZTDVVXHM-UHFFFAOYSA-N
    • SMILES: O(C)CCNC1C(=CC=CN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.08004122g/mol
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80Ų

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Additional information on N-(2-Methoxyethyl)-3-nitro-2-pyridinamine

Recent Advances in the Study of N-(2-Methoxyethyl)-3-nitro-2-pyridinamine (CAS: 866010-53-9)

N-(2-Methoxyethyl)-3-nitro-2-pyridinamine (CAS: 866010-53-9) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of N-(2-Methoxyethyl)-3-nitro-2-pyridinamine is its role in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for specific kinase targets, making them promising candidates for the treatment of cancers and autoimmune diseases. The study utilized molecular docking and in vitro assays to validate the compound's inhibitory effects, revealing a unique binding mode that could be exploited for further drug optimization.

In addition to its kinase inhibitory properties, recent research has explored the anti-inflammatory potential of N-(2-Methoxyethyl)-3-nitro-2-pyridinamine. A preclinical study conducted by researchers at a leading pharmaceutical institute found that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells. This effect was attributed to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential as a therapeutic agent for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The chemical stability and synthetic accessibility of N-(2-Methoxyethyl)-3-nitro-2-pyridinamine have also been subjects of recent investigation. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel synthetic route for the compound, which improves yield and reduces the need for hazardous reagents. This advancement is expected to facilitate large-scale production and further pharmacological studies, paving the way for its incorporation into more complex drug molecules.

Despite these promising findings, challenges remain in the development of N-(2-Methoxyethyl)-3-nitro-2-pyridinamine-based therapeutics. Issues such as bioavailability and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on optimizing the compound's pharmacokinetic properties while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, N-(2-Methoxyethyl)-3-nitro-2-pyridinamine (CAS: 866010-53-9) represents a versatile and promising scaffold in medicinal chemistry. Its dual role as a kinase inhibitor and anti-inflammatory agent, combined with recent synthetic advancements, positions it as a valuable candidate for future drug development. Continued research into its mechanisms of action and therapeutic potential will be crucial for translating these findings into clinical applications.

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